molecular formula C20H17NO4 B6200539 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid CAS No. 2694744-32-4

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid

Cat. No.: B6200539
CAS No.: 2694744-32-4
M. Wt: 335.4
InChI Key:
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves the protection of the amino group using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of the compound with high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Fmoc Removal: The free amino acid.

    Peptide Coupling: Peptides or polypeptides.

    Oxidation: Diketones.

    Reduction: Alkanes.

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.

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Properties

CAS No.

2694744-32-4

Molecular Formula

C20H17NO4

Molecular Weight

335.4

Purity

95

Origin of Product

United States

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